molecular formula C19H18O B14350265 Biphenyl-4-yl(cyclohex-1-en-1-yl)methanone CAS No. 94302-51-9

Biphenyl-4-yl(cyclohex-1-en-1-yl)methanone

Cat. No.: B14350265
CAS No.: 94302-51-9
M. Wt: 262.3 g/mol
InChI Key: GZTSMUORHPMPML-UHFFFAOYSA-N
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Description

Biphenyl-4-yl(cyclohex-1-en-1-yl)methanone is a chemical compound with the molecular formula C19H18O It is characterized by the presence of a biphenyl group attached to a cyclohexene ring via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-4-yl(cyclohex-1-en-1-yl)methanone typically involves the reaction of biphenyl-4-ylmethanone with cyclohex-1-en-1-yl derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-yl(cyclohex-1-en-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biphenyl-4-yl(cyclohex-1-en-1-yl)methanone has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of Biphenyl-4-yl(cyclohex-1-en-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biphenyl-4-yl(cyclohex-1-en-1-yl)methanone is unique due to its biphenyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

94302-51-9

Molecular Formula

C19H18O

Molecular Weight

262.3 g/mol

IUPAC Name

cyclohexen-1-yl-(4-phenylphenyl)methanone

InChI

InChI=1S/C19H18O/c20-19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1,3-4,7-9,11-14H,2,5-6,10H2

InChI Key

GZTSMUORHPMPML-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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